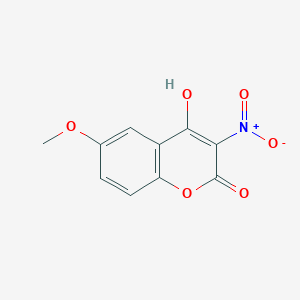

4-Hydroxy-6-methoxy-3-nitrocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO6 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

4-hydroxy-6-methoxy-3-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO6/c1-16-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)17-7/h2-4,12H,1H3 |

InChI Key |

CPMOVDXRQYGPSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

This technical guide provides a comprehensive overview of the synthesis pathway for 4-hydroxy-6-methoxy-3-nitrocoumarin, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the formation of the coumarin backbone followed by nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two primary stages:

-

Step 1: Synthesis of 4-hydroxy-6-methoxycoumarin. This intermediate is synthesized from 4-methoxyphenol and malonic acid via a condensation reaction.

-

Step 2: Nitration of 4-hydroxy-6-methoxycoumarin. The intermediate is then nitrated at the C3 position using a nitrating agent to yield the final product.

The overall reaction scheme is presented below:

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

This procedure is adapted from established methods for the synthesis of 4-hydroxycoumarin derivatives from phenols and malonic acid.

Materials:

-

4-Methoxyphenol

-

Malonic acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Phosphorus oxychloride (POCl₃)

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dilute Hydrochloric acid (HCl)

-

Water

Procedure:

-

A mixture of 4-methoxyphenol, malonic acid, anhydrous zinc chloride, and phosphorus oxychloride is prepared.

-

The reaction mixture is heated at 60-65 °C for an extended period, typically around 40 hours.

-

After heating, the mixture is cooled to room temperature.

-

The cooled mixture is carefully decomposed by the slow addition of water.

-

The resulting solid precipitate is collected by filtration.

-

The crude solid is dissolved in a 10% aqueous solution of sodium carbonate.

-

The solution is then acidified with dilute hydrochloric acid to precipitate the product.

-

The purified 4-hydroxy-6-methoxycoumarin is collected by filtration, washed with water, and dried.

This protocol is based on general methods for the nitration of 4-hydroxycoumarin derivatives.

Materials:

-

4-hydroxy-6-methoxycoumarin

-

Glacial acetic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Ethanol

Procedure:

-

4-hydroxy-6-methoxycoumarin is suspended in glacial acetic acid in a flask.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is prepared and cooled.

-

The nitrating mixture is added dropwise to the suspension of the coumarin in glacial acetic acid, while maintaining the temperature of the reaction mixture below 10°C using an ice bath.

-

Once the addition is complete, the reaction mixture is stirred at room temperature for approximately one hour.

-

The reaction mixture is then poured into a beaker containing crushed ice, leading to the precipitation of the crude product.

-

The crude this compound is filtered and washed with cold water.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Hydroxy-6-methoxycoumarin | C₁₀H₈O₄ | 192.17 | 60-70 | 218-220 |

| This compound | C₁₀H₇NO₆ | 237.17 | 70-80 | Not specified |

Note: Yields are indicative and can vary based on reaction conditions and scale.

Logical Workflow for Synthesis and Purification

The logical flow from starting materials to the purified final product is illustrated in the diagram below.

Spectroscopic Characterization of 4-Hydroxy-6-methoxy-3-nitrocoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxy-6-methoxy-3-nitrocoumarin, a coumarin derivative of significant interest in medicinal chemistry. This document details the methodologies for various spectroscopic techniques and presents the available data in a structured format to facilitate research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on the closely related analog, 4-Hydroxy-3-nitrocoumarin, and provides expected spectral characteristics based on the analysis of similar coumarin structures.

Introduction to this compound

Coumarin and its derivatives are a class of benzopyrone compounds that are abundant in nature and exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The introduction of a nitro group and methoxy and hydroxyl substitutions on the coumarin scaffold can significantly modulate its biological activity. This compound is a synthetic derivative with potential applications in drug discovery, necessitating a thorough understanding of its structural and electronic properties through spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Hydroxy-3-nitrocoumarin, a close structural analog of the title compound. The data for the 6-methoxy derivative is expected to show shifts in the spectral features due to the electronic effects of the methoxy group.

Table 1: UV-Visible Spectroscopic Data for 4-Hydroxy-3-nitrocoumarin

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Various Organic Solvents | ~272, ~320-350 | Not Reported | π → π* and n → π* |

Data is based on studies of 4-Hydroxy-3-nitrocoumarin and its metal complexes. The exact λmax can vary depending on the solvent polarity.

Table 2: FT-IR Vibrational Frequencies for 4-Hydroxy-3-nitrocoumarin

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch) | ~3400 | Broad |

| C-H (aromatic stretch) | ~3100-3000 | Medium |

| C=O (lactone carbonyl stretch) | ~1720 | Strong |

| C=C (aromatic stretch) | ~1600, ~1550 | Medium-Strong |

| NO₂ (asymmetric stretch) | ~1530 | Strong |

| NO₂ (symmetric stretch) | ~1340 | Strong |

| C-O (stretch) | ~1200 | Strong |

These are characteristic vibrational frequencies and may shift slightly in this compound.

Table 3: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-5 | ~7.5 - 7.8 | d |

| H-7 | ~6.8 - 7.1 | dd |

| H-8 | ~6.9 - 7.2 | d |

| OCH₃ | ~3.9 | s |

| OH | Variable (broad singlet) | s |

Predicted values based on known substituent effects on the coumarin ring. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 4: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~160 |

| C-3 | ~125 |

| C-4 | ~165 |

| C-4a | ~115 |

| C-5 | ~120 |

| C-6 | ~155 |

| C-7 | ~100 |

| C-8 | ~110 |

| C-8a | ~150 |

| OCH₃ | ~56 |

Predicted values based on known substituent effects on the coumarin ring.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| [M]+• | Molecular Ion |

| [M-NO₂]+ | Loss of nitro group |

| [M-CO]+• | Loss of carbon monoxide |

| [M-CO-CH₃]+ | Subsequent loss of methyl radical |

Fragmentation patterns of coumarins often involve the loss of CO and substituents from the aromatic ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the instrument (typically 1-10 µg/mL).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Select the desired wavelength range (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Rinse the sample cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the stereochemistry.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source, using Electron Ionization (EI).

Procedure (using EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]+•) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectroscopic characterization of coumarin derivatives.

Plausible Anti-Inflammatory Signaling Pathway

Based on studies of structurally similar 4-hydroxy-7-methoxycoumarin, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.[1]

Caption: Plausible anti-inflammatory signaling pathway inhibited by this compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its development as a potential therapeutic agent. This guide provides a framework for its analysis using UV-Visible, FT-IR, NMR, and Mass Spectrometry. While complete experimental data for this specific molecule is not yet widely available, the provided information on its structural analogs and detailed experimental protocols serves as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the spectroscopic properties and biological activities of this promising compound.

References

Physical and chemical properties of 4-Hydroxy-6-methoxy-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Hydroxy-6-methoxy-3-nitrocoumarin (CAS No. 13836-21-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive and comparative framework for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, the properties of structurally similar compounds provide valuable insights. The introduction of a methoxy group at the 6-position and a nitro group at the 3-position on the 4-hydroxycoumarin scaffold influences its electronic and steric characteristics, thereby affecting its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Hydroxy-3-nitrocoumarin[1][2] | 4-Hydroxycoumarin[3] | 4-Hydroxy-6-methylcoumarin |

| CAS Number | 13836-21-0 | 20261-31-8 | 1076-38-6 | 13252-83-0 |

| Molecular Formula | C₁₀H₇NO₆ | C₉H₅NO₅ | C₉H₆O₃ | C₁₀H₈O₃ |

| Molecular Weight | 237.17 g/mol | 207.14 g/mol | 162.14 g/mol | 176.17 g/mol |

| Melting Point | Not Reported | 171-178 °C (dec.) | 213.5 °C | 261-264 °C |

| Appearance | Not Reported | Light yellow crystalline powder | Beige powder | Not Reported |

| Solubility | Not Reported | Soluble in DMSO, ethanol, and dimethylformamide.[4] Sparingly soluble in aqueous buffers.[4] | Soluble in ethanol, DMSO, and dimethyl formamide.[4] | Not Reported |

| pKa (Predicted) | Not Reported | 4.50 ± 1.00[1] | Not Reported | Not Reported |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-hydroxy-6-methoxycoumarin. The electron-donating hydroxyl and methoxy groups activate the coumarin ring, directing the nitration to the C3 position.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from established methods for the nitration of similar 4-hydroxycoumarin derivatives.[5][6]

Materials:

-

4-hydroxy-6-methoxycoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a flask, dissolve 4-hydroxy-6-methoxycoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 5°C using an ice bath.

-

Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, while vigorously stirring. The temperature should be carefully monitored and kept below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.

-

Pour the reaction mixture onto crushed ice with continuous stirring to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold deionized water to remove any residual acid, and dry the crude product.

Proposed Purification Protocol

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Filter the purified crystals and dry them under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectral Characterization

While specific spectra for this compound are not available, the spectral data of its parent compound, 4-hydroxy-3-nitrocoumarin, and other related analogs are presented for comparison. Researchers can expect similar characteristic peaks, with shifts influenced by the methoxy group at the 6-position.

Table 2: Comparative Spectral Data of Related Coumarins

| Spectral Data | 4-Hydroxy-3-nitrocoumarin | 4-hydroxy-6-methoxycoumarin Derivative[7] | 4-hydroxycoumarin[8] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons and hydroxyl proton signals are expected. | 1H NMR (DMSO-d6, 400 MHz) δ(ppm): 3.69 (s, 2H, H2), 6.97 (ddd, 1H), 7.15 (dd, 1H), 7.35 (ddd, 1H) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The hydroxyl proton signal is also present. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for carbonyl, aromatic, and nitro-substituted carbons are expected. | 13C NMR (DMSO-d6, 100 MHz) δ (ppm): 41.46, 123.55, 129.59, 130.24, 149.02, 159.0, 167.77, 168.42. | Carbonyl carbon (C2) around 161 ppm, C4 around 178 ppm. Aromatic carbons in the range of 110-155 ppm. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H, C=O (lactone), C=C (aromatic), and NO₂ stretching. | 1719 (ν C=O), 1484 (δ C-H) | O-H stretch (broad), C=O stretch (~1720 cm⁻¹), C=C aromatic stretches. |

| Mass Spectrometry (m/z) | Molecular ion peak and fragmentation pattern corresponding to the loss of NO₂, CO, and other fragments. | Not specified for the nitro derivative. | M+ at 162. Fragmentation includes loss of CO. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently available in the literature. However, research on related compounds suggests potential areas of pharmacological interest.

A study on a series of substituted 4-hydroxy-3-nitrocoumarins demonstrated that these compounds possess antiallergic activity.[9] This suggests that this compound may also exhibit similar properties.

Furthermore, the structurally related compound 4-hydroxy-7-methoxycoumarin has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways. The proposed mechanism involves the downregulation of pro-inflammatory mediators. Given the structural similarities, it is plausible that this compound could modulate similar inflammatory pathways.

The following diagram illustrates the potential anti-inflammatory signaling pathway that could be targeted by this compound, based on the activity of its 7-methoxy analog.

Conclusion

This compound is a compound of interest for which specific experimental data is currently limited. This guide provides a comprehensive overview based on the established chemistry and biology of its close structural analogs. The provided synthetic protocols, comparative physical and spectral data, and hypothesized biological activities serve as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. 4-HYDROXY-3-NITROCOUMARIN|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiallergic activity of 4-hydroxy-3-nitrocoumarins [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-methoxy-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxy-3-nitrocoumarin, including its chemical identity, physicochemical properties, synthesis, and potential biological activities. The information is curated for professionals in research and drug development.

Chemical Identity and Structure

This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives. The core structure consists of a benzene ring fused to an α-pyrone ring. This particular derivative is characterized by a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a nitro group at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13836-21-0 |

| Molecular Formula | C₁₀H₇NO₆ |

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | 4-hydroxy-6-methoxy-3-nitro-2H-chromen-2-one |

Physicochemical Properties

The physicochemical properties of coumarin derivatives are crucial for their solubility, stability, and biological activity. While specific experimental data for this exact compound is limited, the table below summarizes known properties of closely related 4-hydroxycoumarins.

Table 2: Physicochemical Properties of Related 4-Hydroxycoumarins

| Property | Value | Compound |

| Melting Point | 213.5 °C | 4-Hydroxycoumarin |

| Melting Point | 268-270 °C | 4-Hydroxy-6-methoxycoumarin |

| Appearance | Light yellow crystalline powder | 4-Hydroxy-3-nitrocoumarin |

Synthesis

The synthesis of this compound is typically achieved through the nitration of its precursor, 4-hydroxy-6-methoxycoumarin. This electrophilic substitution reaction introduces a nitro group at the C-3 position of the coumarin ring.

This protocol is a general method for the nitration of 4-hydroxycoumarins and can be adapted for the synthesis of the title compound.[1]

-

Dissolution: Suspend 4-hydroxy-6-methoxycoumarin (1 equivalent) in glacial acetic acid.

-

Nitrating Mixture Preparation: Prepare a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid.

-

Reaction: Cool the suspension of the coumarin derivative in an ice bath. Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 4-hydroxycoumarin are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antiallergic properties.[2][3]

-

Antiallergic Activity: A study on twenty-four substituted 4-hydroxy-3-nitrocoumarins revealed that all tested compounds possessed antiallergic activity in a passive cutaneous anaphylaxis reaction model in rats.[4]

-

Anti-inflammatory Activity: A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.[5][6] It significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

-

Antioxidant Activity: The phenolic moiety in 4-hydroxycoumarins suggests their potential to act as antioxidants by scavenging free radicals.[7][8] The antioxidant potential of these compounds is often evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Based on the mechanism of the structurally similar 4-hydroxy-7-methoxycoumarin, the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Potential anti-inflammatory mechanism via MAPK and NF-κB pathways.

Experimental Protocols for Biological Assays

This protocol is adapted from methods used for other 4-hydroxycoumarin derivatives to assess antioxidant potential.

-

Preparation of DPPH Solution: Prepare a 0.002% (w/v) solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain various concentrations (e.g., 1, 10, 100, 250, and 500 µg/mL).

-

Assay Procedure:

-

Add 75 µL of each sample concentration to the wells of a 96-well microplate.

-

Add 150 µL of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or BHT) and a blank (solvent without the test compound).

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This protocol is based on assays conducted with related coumarins in RAW264.7 macrophage cells.[5][9]

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control (no compound, no LPS) and an LPS-only control.

-

-

Measurement of NO Production:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite (an indicator of NO production) is determined using a standard curve of sodium nitrite. The results are expressed as a percentage of NO production relative to the LPS-only control.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]

- 4. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxycoumarins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 4-hydroxycoumarins, a class of compounds with significant biological and pharmaceutical relevance, most notably as anticoagulants. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their mechanism of action, predicting their physicochemical properties, and designing novel derivatives with enhanced therapeutic profiles.

Tautomeric Landscape of 4-Hydroxycoumarins

4-Hydroxycoumarin and its derivatives can exist in a dynamic equilibrium between several tautomeric forms. The principal tautomers for the parent 4-hydroxycoumarin are the enolic 4-hydroxy-2H-chromen-2-one (I), the ketonic 2,4-chromanedione (II), and the alternative enolic 2-hydroxy-4H-chromen-4-one (III).[1][2][3] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the coumarin ring.

For many 4-hydroxycoumarin derivatives, particularly the widely used anticoagulant warfarin, the tautomeric landscape is further complicated by the potential for ring-chain tautomerism, leading to the formation of cyclic hemiketals. In solution, warfarin exists as an equilibrium mixture of an open-chain form and two diastereomeric cyclic hemiketals.[4]

Quantitative Analysis of Tautomeric Equilibria

The relative populations of the different tautomers are highly dependent on the solvent environment. While comprehensive quantitative data for the parent 4-hydroxycoumarin across a wide range of solvents is not extensively documented in the literature, studies on its derivative, warfarin, provide a clear illustration of these solvent effects.

Table 1: Tautomeric Composition of Warfarin in Different Solvents

| Tautomer | Structure | % in CDCl₃ | % in DMSO-d₆ |

| Open-chain |  | ~15% | Minor component |

| cis-Hemiketal |  | ~40% | Major component |

| trans-Hemiketal |  | ~45% | Major component |

Note: The percentages are approximate and based on qualitative and semi-quantitative NMR studies. The open-chain form is a minor component in DMSO-d₆.

Computational studies using density functional theory (B3LYP/6-311G++(d,p)) on warfarin in an aqueous solution predicted that the cyclic hemiketal diastereomers are the most stable forms, accounting for approximately 83% and 16% of the population, with the open-chain tautomer present at only about 1%.[4]

Experimental Protocols for Tautomer Analysis

The study of tautomeric equilibria in 4-hydroxycoumarins primarily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Experimental Workflow for NMR Analysis

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-hydroxycoumarin compound.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

NMR Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For quantitative ¹H NMR (qNMR), it is crucial to use a pulse sequence with a long relaxation delay (D1) to ensure complete relaxation of all protons between scans. A D1 of at least 5 times the longest T₁ of the protons being integrated is recommended. The inversion-recovery pulse sequence can be used to determine T₁ values.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

-

-

Data Processing and Analysis:

-

Process the raw data (FID) with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.

-

Carefully phase the spectrum and perform baseline correction.

-

Identify the distinct sets of signals corresponding to each tautomer. The chemical shifts of protons and carbons will differ between the keto and enol forms.

-

Select well-resolved, non-overlapping signals for each tautomer for integration.

-

Integrate the selected signals. The ratio of the integrals for the different tautomers directly corresponds to their molar ratio in the solution.

-

The equilibrium constant (Keq) can be calculated from the ratio of the tautomer concentrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents or under varying conditions.

Experimental Workflow for UV-Vis Analysis

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 4-hydroxycoumarin derivative of a known concentration in a high-purity solvent.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance according to the Beer-Lambert law.

-

Prepare solutions of the compound in a range of solvents with varying polarities.

-

-

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (typically 1 cm path length).

-

Record the absorption spectrum of each solution against a solvent blank over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the compound in each solvent.

-

Changes in the position and intensity of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

If the individual tautomers have distinct and non-overlapping absorption bands, their relative concentrations can be determined using the Beer-Lambert law, provided their molar absorptivities are known.

-

More commonly, the absorption bands of the tautomers overlap. In such cases, deconvolution of the spectra using computational methods may be necessary to estimate the contribution of each tautomer.

-

Biological Relevance: Inhibition of the Vitamin K Cycle

The anticoagulant activity of 4-hydroxycoumarins, such as warfarin, is a direct consequence of their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood clotting factors.

The γ-carboxylation of glutamate residues on prothrombin and other clotting factors is essential for their ability to bind calcium ions and participate in the coagulation cascade. By inhibiting VKOR, 4-hydroxycoumarins prevent the regeneration of the active hydroquinone form of vitamin K from its epoxide form.[6][7] This leads to a depletion of active vitamin K, thereby reducing the rate of γ-carboxylation and the production of functional clotting factors.

The 4-hydroxy group of the coumarin ring is believed to be crucial for binding to the active site of VKOR, suggesting that the enol tautomer is the pharmacologically active form.[6] Structural studies have shown that the 4-hydroxyl group of warfarin forms a hydrogen bond with Tyr139 in the active site of human VKOR.[8]

Conclusion

The tautomerism of 4-hydroxycoumarins is a fundamental aspect of their chemistry that profoundly influences their physical, chemical, and biological properties. A thorough understanding of their tautomeric equilibria, facilitated by a combination of spectroscopic and computational methods, is essential for the rational design and development of new drugs based on this important scaffold. The detailed experimental protocols and the elucidation of the mechanism of action provided in this guide offer a solid foundation for researchers in this field.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition [pubmed.ncbi.nlm.nih.gov]

- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted 4-Hydroxy-3-Nitrocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-hydroxy-3-nitrocoumarins represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These synthetic derivatives of the naturally occurring coumarin scaffold have been extensively investigated for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted 4-hydroxy-3-nitrocoumarins, with a focus on their anticancer, antimicrobial, anticoagulant, and antiallergic properties.

Anticancer Activity

Substituted 4-hydroxy-3-nitrocoumarins have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, modulation of oxidative stress, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic potential of various substituted 4-hydroxy-3-nitrocoumarins has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported activities against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Hydroxy-3-nitrocoumarin | A549 (Lung Carcinoma) | Stronger inhibition than HeLa | [1] |

| 4-Hydroxy-3-nitrocoumarin | HeLa (Cervical Cancer) | Weaker inhibition than A549 | [1] |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate | HL-60 (Leukemia), EJ (Bladder Carcinoma) | Good cytotoxic properties | [2] |

| 4-Acyloxy-3-nitrocoumarins | RAW 264.7 (Macrophage) | > 200 (Low cytotoxicity) | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-hydroxy-3-nitrocoumarins are often linked to their ability to induce oxidative stress and trigger apoptosis. The generation of reactive oxygen species (ROS) can activate intricate signaling cascades that ultimately lead to programmed cell death.

References

An In-Depth Technical Guide to the Anticoagulant Properties of 4-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant properties of 4-hydroxycoumarin derivatives, a class of compounds central to anticoagulant therapy. This document details their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.

Introduction

4-Hydroxycoumarin derivatives are a major class of oral anticoagulants that function as vitamin K antagonists.[1][2] Their discovery dates back to the identification of dicoumarol in spoiled sweet clover, which was found to cause a hemorrhagic disease in cattle.[2] This led to the development of synthetic derivatives, most notably warfarin, which has been a mainstay in the prevention and treatment of thromboembolic disorders for decades.[1] These compounds exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR), an enzyme crucial for the vitamin K cycle.[1][2] This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby reducing the coagulability of the blood.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin derivatives is intricately linked to the vitamin K cycle, a critical pathway for the post-translational modification of several coagulation factors. Vitamin K hydroquinone, the reduced form of vitamin K, serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins to γ-carboxyglutamic acid (Gla) residues. This carboxylation is essential for the calcium-binding and biological activity of clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.

During this carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be reduced back to vitamin K quinone and then to vitamin K hydroquinone. This crucial reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR).[1][2] 4-hydroxycoumarin derivatives act as potent inhibitors of VKOR, thereby disrupting the regeneration of reduced vitamin K.[1][2] This leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone, resulting in the production of under-carboxylated, inactive clotting factors.

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by 4-hydroxycoumarin derivatives.

Caption: The Vitamin K Cycle and Inhibition by 4-Hydroxycoumarin Derivatives.

Structure-Activity Relationships

The anticoagulant activity of 4-hydroxycoumarin derivatives is highly dependent on their chemical structure. Key structural features that govern their potency include:

-

The 4-hydroxy group: This group is essential for anticoagulant activity. Its acidity allows for the formation of a resonance-stabilized anion that is believed to be the active form that binds to VKOR.

-

A substituent at the 3-position: A lipophilic substituent at this position is crucial for high potency. The nature and size of this substituent significantly influence the compound's interaction with the active site of VKOR and its pharmacokinetic properties. For instance, aromatic or large aliphatic groups at this position generally lead to increased activity.

-

The coumarin nucleus: The bicyclic ring system provides the rigid scaffold necessary for proper orientation within the VKOR binding site.

The following diagram illustrates the key structural features of 4-hydroxycoumarin derivatives that are important for their anticoagulant activity.

References

The Antiallergic Potential of 4-Hydroxy-3-Nitrocoumarins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antiallergic effects of 4-hydroxy-3-nitrocoumarins, targeting researchers, scientists, and drug development professionals. This document synthesizes available data on their biological activity, outlines detailed experimental protocols for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Executive Summary

Data Presentation

A comprehensive review of publicly available literature did not yield the specific quantitative data for the twenty-four substituted 4-hydroxy-3-nitrocoumarins tested in the seminal 1975 study by Buckle et al. However, to provide context for the antiallergic potential of coumarin derivatives, the following table summarizes available data on related compounds.

Table 1: Antiallergic Activity of Selected Coumarin Derivatives

| Compound | Assay | Species | Key Findings | Reference |

| 8-Formyl-7-hydroxy-4-methylcoumarin | IgE-mediated mast cell degranulation | In vitro (mast cells) | IC50 = 3.2µM | [1] |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Passive Cutaneous Anaphylaxis (PCA) | In vivo (mice) | ED50 = 25.1mg/kg | [1] |

| Dicoumarin Derivative (Compound 3a) | β-HEX release from RBL-2H3 cells | In vitro (RBL-2H3 cells) | Inhibition of 31.62% at 1 µM | [2] |

Note: The data presented above is for coumarin derivatives structurally related to 4-hydroxy-3-nitrocoumarins and is intended to be illustrative of the potential of this class of compounds.

Experimental Protocols

To facilitate further research into the antiallergic effects of 4-hydroxy-3-nitrocoumarins, this section provides detailed methodologies for key in vivo and in vitro assays.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo model is a classic method for assessing Type I hypersensitivity reactions and the efficacy of potential antiallergic compounds.

Workflow for Passive Cutaneous Anaphylaxis (PCA)

Caption: Workflow of the Passive Cutaneous Anaphylaxis (PCA) assay.

Detailed Protocol:

-

Sensitization:

-

Prepare a solution of anti-dinitrophenyl (DNP) Immunoglobulin E (IgE) antibody in sterile saline.

-

Shave the dorsal skin of Wistar rats 24 hours prior to injection.

-

Administer an intradermal injection of the anti-DNP IgE solution (typically 50-100 µL) into two marked sites on the shaved back of each rat.

-

Allow a sensitization period of 24 to 48 hours for the IgE antibodies to bind to FcεRI receptors on mast cells.

-

-

Compound Administration:

-

Prepare solutions or suspensions of the test 4-hydroxy-3-nitrocoumarin compounds and a vehicle control.

-

Administer the compounds to the rats via the desired route (e.g., oral gavage, subcutaneous injection) at a specified time before the antigen challenge (e.g., 1 hour).

-

-

Antigen Challenge and Measurement:

-

Prepare a solution containing the antigen, dinitrophenyl-human serum albumin (DNP-HSA), and Evans blue dye (which binds to albumin) in sterile saline.

-

Inject the antigen-dye solution intravenously into the tail vein of the rats.

-

After a set period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

-

The extent of the allergic reaction is proportional to the amount of Evans blue dye that has extravasated into the tissue due to increased vascular permeability.

-

The diameter of the blue spot can be measured, and for more quantitative results, the dye can be extracted from the skin tissue using a solvent (e.g., formamide or acetone/saline mixture) and the absorbance measured with a spectrophotometer (typically around 620 nm).

-

-

Data Analysis:

-

Calculate the percentage inhibition of the PCA reaction for each compound compared to the vehicle control group.

-

Determine the ED50 (the dose that causes a 50% inhibition of the reaction) for active compounds.

-

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay is a widely used method to screen for compounds that inhibit the degranulation of mast cells, a key event in the allergic cascade. Rat Basophilic Leukemia (RBL-2H3) cells are a reliable model for mast cells as they express high-affinity IgE receptors.

Workflow for RBL-2H3 Degranulation Assay

Caption: Workflow of the RBL-2H3 mast cell degranulation assay.

Detailed Protocol:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media (e.g., MEM with 20% FBS and antibiotics) in 24- or 96-well plates until they reach a suitable confluency.

-

Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

-

-

Compound Incubation:

-

Wash the sensitized cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Add the test 4-hydroxy-3-nitrocoumarin compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., a known mast cell stabilizer).

-

-

Degranulation Induction:

-

Trigger degranulation by adding the antigen, DNP-HSA (e.g., 100 ng/mL), to the wells.

-

Incubate for a specific period (e.g., 1 hour) at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To determine the total amount of β-hexosaminidase, lyse the cells in the wells that were not used for supernatant collection with a detergent such as Triton X-100.

-

In a separate plate, incubate a sample of the supernatant or cell lysate with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

After incubation, stop the reaction with a stop buffer (e.g., sodium carbonate solution).

-

Measure the absorbance of the product at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

-

Determine the percentage inhibition of degranulation for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value (the concentration that causes 50% inhibition of degranulation) for active compounds.

-

Signaling Pathways

The antiallergic effects of coumarin derivatives are believed to be mediated, at least in part, by the inhibition of key signaling molecules involved in IgE-mediated mast cell degranulation. The following diagram illustrates the canonical FcεRI signaling pathway and highlights potential points of intervention for 4-hydroxy-3-nitrocoumarins.

IgE-Mediated Mast Cell Degranulation Pathway

Caption: IgE-mediated signaling cascade in mast cells.

Studies on related coumarin compounds suggest that they can inhibit the phosphorylation and activation of key upstream tyrosine kinases such as Lyn, Fyn, and Syk.[1] Inhibition of these early signaling events would effectively block the entire downstream cascade, including the activation of PLCγ, calcium mobilization, and the activation of PKC and MAP kinases, ultimately preventing mast cell degranulation and the release of allergic mediators.

Conclusion and Future Directions

4-Hydroxy-3-nitrocoumarins represent a promising scaffold for the development of novel antiallergic drugs. The historical data, although lacking in specific quantitative detail in the public domain, strongly suggests a potential for these compounds to inhibit Type I hypersensitivity reactions.

Future research should focus on:

-

Resynthesis and Quantitative Evaluation: A systematic resynthesis and evaluation of the 24 substituted 4-hydroxy-3-nitrocoumarins from the original 1975 study is warranted to generate robust quantitative data (ED50 and IC50 values).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and the effects on downstream signaling pathways will be crucial for understanding their mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: A detailed SAR study will help in the design and synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: Promising lead compounds should be further evaluated in more advanced in vivo models of allergic disease to assess their therapeutic potential and safety profile.

This technical guide provides a foundational resource to stimulate and guide future research into the antiallergic effects of 4-hydroxy-3-nitrocoumarins, with the ultimate goal of developing new and effective treatments for allergic diseases.

References

The Anti-inflammatory Core of 4-Hydroxy-7-Methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of 4-hydroxy-7-methoxycoumarin (4H-7MTC), a naturally occurring coumarin derivative. By delving into its molecular interactions and effects on key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of its therapeutic potential. This guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological processes and workflows.

Core Anti-inflammatory Mechanism

4-Hydroxy-7-methoxycoumarin exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[1][2][3][4] This inhibitory action leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] Furthermore, 4H-7MTC downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2][3][4]

NF-κB Signaling Pathway

In the context of inflammation, the activation of the NF-κB pathway is a critical step. Lipopolysaccharide (LPS), a component of gram-negative bacteria, typically triggers the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins. 4H-7MTC has been shown to inhibit the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and halting the transcription of inflammatory genes.[1]

MAPK Signaling Pathway

The MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in mediating inflammatory responses. 4H-7MTC has been observed to decrease the LPS-induced phosphorylation of ERK1/2 and JNK, while not affecting the phosphorylation of p38 MAPK.[1][2][3][4] This selective inhibition of ERK and JNK pathways contributes to its overall anti-inflammatory effect.

Quantitative Data Summary

The anti-inflammatory efficacy of 4-hydroxy-7-methoxycoumarin has been quantified in in-vitro studies using LPS-stimulated RAW264.7 macrophages. The following tables summarize the dose-dependent inhibitory effects on the production of pro-inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Concentration of 4H-7MTC | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |

| 0.3 mM | Data not available | Significant reduction |

| 0.6 mM | ~23% | Significant reduction |

| 0.9 mM | Significant reduction | Significant reduction |

| 1.2 mM | Significant reduction | Significant reduction |

Data synthesized from Kang et al., 2020.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Concentration of 4H-7MTC | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-6 Production (%) |

| 0.3 mM | Significant reduction | Significant reduction | Significant reduction |

| 0.6 mM | Significant reduction | Significant reduction | Significant reduction |

| 0.9 mM | Significant reduction | Significant reduction | Significant reduction |

| 1.2 mM | Significant reduction | Significant reduction | Significant reduction |

Data synthesized from Kang et al., 2020.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

References

- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 2. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]

- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Anticancer Potential of 4-Hydroxy-6-methoxy-3-nitrocoumarin: A Technical Overview Based on Analogous Compounds

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of specific research on the anticancer potential of 4-Hydroxy-6-methoxy-3-nitrocoumarin . Therefore, this technical guide provides an in-depth analysis of the most closely related analogue, 4-Hydroxy-3-nitrocoumarin , and discusses the broader anticancer activities of coumarin derivatives to infer the potential therapeutic value and mechanisms of the target compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Coumarins in Oncology

Coumarins, a class of benzopyrone-containing natural compounds, have garnered substantial interest in cancer research due to their diverse pharmacological activities.[1][2][3][4][5][6] These activities include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2] The structural versatility of the coumarin scaffold allows for a wide range of synthetic modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.

Anticancer Activity of 4-Hydroxy-3-nitrocoumarin

The most structurally analogous compound with available anticancer data is 4-Hydroxy-3-nitrocoumarin. In vitro studies have demonstrated its cytotoxic effects against human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

A study investigating the cytotoxic properties of 4-Hydroxy-3-nitrocoumarin reported its inhibitory effects on the viability of A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines.[7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 180 |

| HeLa | Cervical Cancer | 360 |

| Table 1: In Vitro Cytotoxicity of 4-Hydroxy-3-nitrocoumarin.[7] |

The data indicates a more potent inhibitory effect on the A549 lung cancer cell line compared to the HeLa cervical cancer cell line.[7]

Experimental Protocols

The following section details the standard methodology used to assess the in vitro cytotoxicity of coumarin compounds, as referenced in the study on 4-Hydroxy-3-nitrocoumarin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-Hydroxy-3-nitrocoumarin) and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Signaling Pathways for Anticancer Activity

While the specific signaling pathways modulated by this compound have not been elucidated, the broader family of coumarin derivatives is known to exert its anticancer effects through various mechanisms.

Induction of Apoptosis

A primary mechanism of action for many anticancer coumarins is the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Cell Cycle Arrest

Coumarins have been shown to arrest the cell cycle at various phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been reported to inhibit this pathway, leading to a reduction in cancer cell viability.[1][2]

References

- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nveo.org [nveo.org]

An In-depth Technical Guide to the Antibacterial Evaluation of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to evaluate the antibacterial efficacy of coumarin derivatives, presents quantitative data from various studies, and illustrates key experimental workflows and potential mechanisms of action.

Quantitative Antibacterial Activity of Coumarin Derivatives

The antibacterial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in diffusion assays. The following tables summarize the antibacterial activity of various coumarin derivatives against a range of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Coumarin Derivatives

| Coumarin Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 | [4] |

| Osthenol | Staphylococcus aureus | 125 | [4] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [5] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [5] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [5] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 mM | [5] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | [5] |

| Dicoumarol | Listeria monocytogenes | 1.2 mM | [5] |

| Amido-coumarin 55l | Salmonella typhi | 6.25 - 25 | [6] |

| Amido-coumarin 55l | Staphylococcus aureus | 6.25 - 25 | [6] |

| Amido-coumarin 55l | Escherichia coli | 6.25 - 25 | [6] |

| Amido-coumarin 55l | Bacillus pumilus | 6.25 - 25 | [6] |

| Coumarin-uracil hybrid 63b | Staphylococcus aureus | 7.23 | [6] |

| Coumarin-uracil hybrid 63c | Staphylococcus aureus | 11.7 | [6] |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [7] |

Table 2: Zone of Inhibition of Selected Coumarin Derivatives

| Coumarin Derivative | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |

| 4-anilinocoumarin 4a' | Staphylococcus aureus | 5.905 ± 1.011 | Not Specified | [3] |

| 4-anilinocoumarin 4d' | Staphylococcus aureus | 6.145 ± 1.138 | Not Specified | [3] |

| 4-anilinocoumarin 4h' | Staphylococcus aureus | 6.595 ± 0.021 | Not Specified | [3] |

| 4-anilinocoumarin 4a' | Bacillus subtilis | 4.82 ± 0.042 | Not Specified | [3] |

| 4-anilinocoumarin 4d' | Bacillus subtilis | 3.97 ±. 0.014 | Not Specified | [3] |

| 4-anilinocoumarin 4h' | Bacillus subtilis | 5.335 ± 0.021 | Not Specified | [3] |

| 4-anilinocoumarin 4a' | Escherichia coli | 3.8 ± 0.056 | Not Specified | [3] |

| 4-anilinocoumarin 4d' | Escherichia coli | 5.805 ± 0.728 | Not Specified | [3] |

| 4-anilinocoumarin 4h' | Escherichia coli | 3.755 ± 0.091 | Not Specified | [3] |

| Coumarin derivative C1 | Bacillus cereus | >20 | 20 mg/ml | [1] |

| Coumarin derivative C1 | Citrobacter rodentium | 11-15 | 20 mg/ml | [1] |

| Coumarin derivative C2 | Citrobacter rodentium | 11-15 | 20 mg/ml | [1] |

| Coumarin derivative C5 | Citrobacter rodentium | 11-15 | 20 mg/ml | [1] |

Experimental Protocols for Antibacterial Evaluation

Standardized methods are crucial for the reliable assessment of the antibacterial properties of coumarin derivatives. The most commonly employed techniques are the agar well diffusion method and the broth microdilution method.[8][9][10]

This method is widely used for preliminary screening of antibacterial activity.[8][11] It provides a qualitative or semi-quantitative assessment based on the size of the growth inhibition zone.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the test organism in a suitable broth (e.g., Nutrient Broth or Mueller-Hinton Broth).[9]

-

Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton Agar (MHA) plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.[12][13]

-

Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[8][14]

-

Application of Test Substance: A defined volume (e.g., 20-100 µL) of the coumarin derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.[8]

-

Controls: A negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic) are included on each plate to validate the results.[12]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[12]

-

Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[12]

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Protocol:

-

Preparation of Coumarin Derivative Dilutions: A series of twofold dilutions of the coumarin derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17][18]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared as described for the agar diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]

-

Inoculation: Each well of the microtiter plate containing the diluted coumarin derivative is inoculated with the standardized bacterial suspension.[15]

-

Controls:

-

Growth Control: A well containing only the growth medium and the bacterial inoculum (no coumarin derivative).

-

Sterility Control: A well containing only the growth medium (no bacteria or coumarin derivative).[18]

-

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[18]

-

Determination of MIC: The MIC is determined as the lowest concentration of the coumarin derivative at which there is no visible turbidity (growth) in the well.[15][16] This can be assessed visually or by using a microplate reader.

Potential Mechanisms of Antibacterial Action

Coumarin derivatives exert their antibacterial effects through various mechanisms, often involving the disruption of essential bacterial processes.[2]

-

Cell Membrane Disruption: Some coumarin derivatives can damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] The SYTOX Green assay can be used to assess membrane damage, where the dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[1]

-

Inhibition of DNA Gyrase: The coumarin moiety can bind to the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[20] By inhibiting this enzyme's ATPase activity, coumarins block DNA supercoiling, ultimately leading to bacterial cell death.[20]

-

Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[21] Coumarins have been shown to inhibit QS systems in bacteria like Pseudomonas aeruginosa, thereby reducing their pathogenicity.[21][22]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Several coumarin derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus.[22]

Conclusion

The antibacterial evaluation of coumarin derivatives is a critical step in the development of new therapeutic agents to combat bacterial infections. This guide has provided an overview of the key experimental protocols, a summary of quantitative data, and an illustration of the potential mechanisms of action. The versatility of the coumarin scaffold allows for numerous chemical modifications, offering a promising avenue for the discovery of novel and potent antibacterial drugs.[1] Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.[2]

References

- 1. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matjournals.net [matjournals.net]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. hereditybio.in [hereditybio.in]

- 13. scielo.br [scielo.br]

- 14. webcentral.uc.edu [webcentral.uc.edu]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. goldbio.com [goldbio.com]

- 19. protocols.io [protocols.io]

- 20. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Coumarin Reduces Virulence and Biofilm Formation in Pseudomonas aeruginosa by Affecting Quorum Sensing, Type III Secretion and C-di-GMP Levels [frontiersin.org]

- 22. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Hydroxy-6-methoxy-3-nitrocoumarin as a Fluorescent Probe

To the valued researcher, scientist, or drug development professional,

This guide will, therefore, provide a foundational understanding based on the known properties of related coumarin compounds, including the synthesis of the parent molecule, 4-hydroxy-6-methoxycoumarin, and general principles of nitration and fluorescence of coumarins. It is important to note that the photophysical properties and specific applications outlined here are predictive and would require experimental validation.

Core Concepts: The Coumarin Scaffold

Coumarins are a class of benzopyrone compounds, naturally occurring in many plants, that are well-regarded for their significant biological activities and unique photophysical properties. Their rigid structure and extensive π-conjugation system form the basis of their fluorescence. The fluorescence of coumarin derivatives is highly sensitive to their substitution pattern and the surrounding environment, making them excellent candidates for fluorescent probes.

Key structural features influencing fluorescence include:

-

Electron-donating groups (EDGs) at the 7-position, such as hydroxyl (-OH) or methoxy (-OCH₃), generally enhance fluorescence quantum yield.

-

Electron-withdrawing groups (EWGs) at the 3- or 4-position can modulate the emission wavelength, often leading to a red-shift. The nitro group (-NO₂) is a potent EWG.

-

The 4-hydroxy substitution can participate in excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift, a desirable property for fluorescent probes to minimize self-absorption.

Synthesis of the Core Structure

The synthesis of the precursor, 4-hydroxy-6-methoxycoumarin, can be achieved through established methods for 4-hydroxycoumarin synthesis. A common and effective method is the Pechmann condensation .

Experimental Protocol: Pechmann Condensation for 4-hydroxy-6-methoxycoumarin

Materials:

-

4-Methoxyphenol

-

Malonic acid

-

Anhydrous zinc chloride (or another suitable catalyst like sulfuric acid)

-

Phosphorus oxychloride

Procedure:

-